molecular formula C11H14N4O2S B1423338 Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1189166-68-4

Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1423338
CAS No.: 1189166-68-4
M. Wt: 266.32 g/mol
InChI Key: JMLQFWYTVYHXIJ-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C11H14N4O2S and its molecular weight is 266.32 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit enzymes such as JAK1 and JAK2, which are involved in cytokine signaling pathways . The inhibition of these enzymes can lead to the modulation of immune responses and has potential therapeutic applications in treating inflammatory diseases and cancers. Additionally, this compound interacts with other biomolecules, including nucleic acids, which can influence gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . It affects cell function by inhibiting key signaling molecules, leading to reduced cell proliferation and increased cell death. Furthermore, this compound can influence cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes such as JAK1 and JAK2, leading to their inhibition . The inhibition of these enzymes results in the downregulation of cytokine signaling pathways, which can suppress inflammatory responses and tumor growth. Additionally, this compound can interact with DNA, leading to changes in gene expression and the activation of apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown good stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that this compound can maintain its inhibitory effects on enzymes and its ability to induce apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with other metabolic enzymes, influencing the levels of key metabolites and affecting overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Properties

IUPAC Name

ethyl 2-ethylsulfanyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-4-17-9(16)8-6-12-10-13-11(18-5-2)14-15(10)7(8)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLQFWYTVYHXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
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Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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